![molecular formula C19H20ClN3O2 B2683551 (E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1211988-23-6](/img/structure/B2683551.png)
(E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic compound characterized by its unique chemical structure, which includes a 1,3,4-oxadiazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The compound's molecular formula is C19H20ClN3O2 with a molecular weight of 357.8 g/mol. Its structure is critical for its biological activity, as the presence of electron-withdrawing groups (like chlorine) and cyclic structures (like cyclopropyl) can significantly influence its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀ClN₃O₂ |
Molecular Weight | 357.8 g/mol |
CAS Number | 1211988-23-6 |
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study examining similar oxadiazole derivatives, compounds showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and HCT-116 cell lines. These values suggest that modifications to the oxadiazole structure can enhance anticancer activity significantly compared to standard treatments like doxorubicin .
Mechanism of Action
The proposed mechanism involves apoptosis induction through caspase activation and cell cycle arrest at the G1 phase. This was evidenced by increased p53 expression levels in treated cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar structural features have demonstrated efficacy against a range of bacterial and fungal strains.
Case Study: Antimicrobial Screening
In related studies, derivatives with oxadiazole rings exhibited minimum inhibitory concentration (MIC) values between 3.58 to 8.74 µM against various Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups on the aromatic ring was critical for enhancing antimicrobial activity.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Key Structural Features:
- Oxadiazole Moiety: Enhances both anticancer and antimicrobial properties.
- Chlorine Substitution: Electron-withdrawing nature increases potency against microbial strains.
- Cyclopropyl Group: Contributes to the overall stability and bioactivity of the compound.
Wissenschaftliche Forschungsanwendungen
Structure
Chemical Structure
Anticancer Activity
Recent studies have highlighted the anticancer potential of (E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one. The oxadiazole derivatives have been shown to exhibit significant activity against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | SGC-7901 (gastric cancer) | 2.3 ± 0.07 |
Compound B | MCF7 (breast cancer) | 1.18 ± 0.14 |
Compound C | K562 (leukemia) | 10^-4 M |
These compounds were evaluated using modified TRAP assays to determine their telomerase inhibitory activity, which is crucial for cancer cell proliferation .
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. In a study assessing various derivatives, certain oxadiazole-containing compounds demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the piperidine structure can enhance efficacy against seizures .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The synthetic routes often focus on optimizing yields and purities through various chromatographic techniques.
Synthetic Pathway Overview
The general synthetic pathway includes:
- Formation of the piperidine derivative.
- Introduction of the oxadiazole moiety via cyclization reactions.
- Final coupling with the chlorophenyl group to yield the target compound.
Clinical Relevance
In clinical settings, derivatives of this compound have shown promise in preclinical trials for their ability to target specific cancer types effectively while minimizing side effects associated with traditional chemotherapeutics .
Research Findings
A comprehensive study published in a peer-reviewed journal outlined the efficacy of several derivatives in inhibiting cancer cell growth across multiple lines, reinforcing the potential for further development into clinically relevant therapies .
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-16-4-2-1-3-13(16)7-8-17(24)23-11-9-15(10-12-23)19-22-21-18(25-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEQUMZQCFNLQC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.